molecular formula C17H11F3N2O2S B2845011 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate CAS No. 1396863-05-0

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate

Cat. No.: B2845011
CAS No.: 1396863-05-0
M. Wt: 364.34
InChI Key: BLRYCMMANNPKKE-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a complex organic compound that features a unique combination of fluorinated benzothiazole and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the azetidine ring. The final step involves esterification with 2,6-difluorobenzoic acid. Key reagents include fluorinated anilines, thionyl chloride, and azetidine derivatives. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The fluorinated benzothiazole moiety can interact with biological macromolecules, potentially inhibiting or modifying their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
  • N-(6-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl benzoate
  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate

Uniqueness: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding interactions compared to its non-fluorinated counterparts .

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-9-4-5-13-14(6-9)25-17(21-13)22-7-10(8-22)24-16(23)15-11(19)2-1-3-12(15)20/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRYCMMANNPKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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